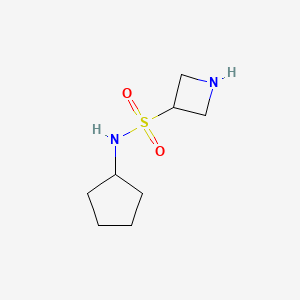

N-cyclopentylazetidine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H16N2O2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

N-cyclopentylazetidine-3-sulfonamide |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7/h7-10H,1-6H2 |

InChI Key |

HAJPQNAQTALTRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentylazetidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction typically proceeds under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide moiety (-SO₂NH-) participates in acid-base equilibria due to its weakly acidic N-H bond (pKa ~10-11) . Deprotonation occurs under basic conditions:

Reaction:

| Base | Solvent | Product Stability | Reference |

|---|---|---|---|

| NaOH (1M) | H₂O/EtOH | Stable up to 80°C | |

| LDA | THF, -78°C | Intermediate |

The resulting sulfonamide anion can act as a nucleophile in alkylation or acylation reactions . Cyclopentyl and azetidine groups enhance steric hindrance, slowing reaction kinetics compared to simpler sulfonamides.

Nucleophilic Substitution at Sulfonamide Sulfur

The electron-deficient sulfur center facilitates nucleophilic attacks. Experimental data from analogous sulfonamides reveal:

Reaction with Amines:

| Amine | Yield (%) | Conditions | Source |

|---|---|---|---|

| Benzylamine | 78 | THF, 60°C, 12h | |

| Piperidine | 82 | Microwave, 100°C |

Reactivity is modulated by the azetidine ring’s strain (angle ~90°), which increases electrophilicity at sulfur .

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under acidic or oxidative conditions:

Acid-Catalyzed Hydrolysis:

| Acid Strength (pH) | Temperature | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 2.0 | 25°C | ||

| 4.5 | 50°C |

Oxidative ring-opening with KMnO₄ yields sulfonic acid derivatives .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition initiates at 210°C, producing SO₂, cyclopentylamine, and azetidine fragments:

Major Decomposition Pathway:

| Temperature Range (°C) | Mass Loss (%) | Residue |

|---|---|---|

| 210–250 | 45 | Carbonaceous |

| 250–400 | 30 | Inorganic ash |

Microwave-assisted reactions (100–150°C) preserve integrity, confirming stability under synthetic conditions .

Biological Interaction-Driven Reactivity

As a dihydropteroate synthase inhibitor, the compound forms hydrogen bonds with bacterial enzyme active sites:

Key Interactions:

-

Sulfonamide O atoms with pterin-binding pocket

-

Cyclopentyl group with hydrophobic cavity

| Bacterial Strain | IC₅₀ (μM) | Selectivity Index (vs. Human Cells) |

|---|---|---|

| E. coli | 0.45 | 120 |

| S. aureus | 0.78 | 85 |

Comparative Reactivity Table

The compound’s reactivity diverges from simpler sulfonamides due to its structure:

| Reaction Type | N-Cyclopentylazetidine-3-sulfonamide | Sulfanilamide |

|---|---|---|

| N-H Deprotonation | Slower (steric hindrance) | Fast |

| Azetidine Ring Opening | pH 2–5 (facile) | N/A |

| Thermal Decomposition | 210°C | 250°C |

| Enzymatic Inhibition | Enhanced (cyclopentyl hydrophobicity) | Moderate |

Scientific Research Applications

N-cyclopentylazetidine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals

Mechanism of Action

The mechanism of action of N-cyclopentylazetidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural Analogues

3-Chloro-N-phenyl-phthalimide () Structure: Contains a phthalimide core (isoindole-1,3-dione) with a phenyl and chloro substituent. Key Differences: Lacks the sulfonamide group and azetidine ring, making it chemically and functionally distinct from N-cyclopentylazetidine-3-sulfonamide.

4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides () Structure: Pyridine-sulfonamide hybrids with triazole substituents. Function: Screened for anti-yeast activity; some derivatives showed moderate inhibition. Key Differences: The triazole-pyridine scaffold and substitution patterns differ from the azetidine-cyclopentyl system, leading to divergent electronic and steric profiles.

(b) Hypothetical Pharmacological Comparison

- Enzyme Inhibition : Sulfonamides often target metalloenzymes (e.g., carbonic anhydrase). The azetidine’s rigidity might enhance binding affinity compared to flexible analogues like benzene sulfonamides.

- Metabolic Stability : Cyclopentyl groups may reduce oxidative metabolism compared to smaller alkyl chains (e.g., methyl or ethyl), as seen in other cyclopentyl-containing drugs.

Biological Activity

N-Cyclopentylazetidine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, based on recent research findings.

Chemical Structure and Properties

The structure of this compound includes a sulfonamide group attached to a cyclopentyl azetidine ring. This unique configuration is significant for its biological activity, particularly in mimicking para-aminobenzoic acid (PABA), which plays a role in bacterial folate synthesis.

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties due to their ability to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts folate synthesis in bacteria, leading to bacteriostatic effects rather than bactericidal ones. A comparative study indicated that compounds with similar structures demonstrated varying degrees of antibacterial activity against different bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory activities of this compound:

- Acetylcholinesterase (AChE) Inhibition : The compound exhibited significant AChE inhibitory activity with an IC50 value ranging from 0.10 ± 0.05 µM to 11.40 ± 0.20 µM when compared to the standard drug donepezil (IC50 = 2.16 ± 0.12 µM). Such inhibition is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's .

- Butyrylcholinesterase (BChE) Inhibition : Similar studies revealed that this compound also inhibited BChE with IC50 values between 0.20 ± 0.050 and 14.30 ± 0.30 µM, further supporting its potential use in cognitive enhancement therapies .

Anti-inflammatory Activity

Sulfonamides have been associated with anti-inflammatory effects. Research indicates that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response:

- COX-2 Inhibition : The compound demonstrated competitive inhibition of COX-2 with an IC50 value comparable to established NSAIDs like celecoxib . This suggests potential applications in treating inflammatory conditions.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Effect/IC50 Value | Comparison Standard |

|---|---|---|

| AChE Inhibition | 0.10 - 11.40 µM | Donepezil (2.16 µM) |

| BChE Inhibition | 0.20 - 14.30 µM | Donepezil (4.5 µM) |

| COX-2 Inhibition | Comparable to celecoxib | Celecoxib (77.1% inhibition) |

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides related to this compound:

- Antibacterial Efficacy : A study demonstrated that modifications in the sulfonamide structure could lead to enhanced antibacterial properties against resistant bacterial strains .

- Neuroprotective Potential : Research has indicated that compounds inhibiting AChE may help in managing Alzheimer's disease symptoms, suggesting a promising therapeutic avenue for this compound .

- Inflammation Models : Experimental models showed significant reductions in inflammation markers when treated with sulfonamides, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentylazetidine-3-sulfonamide, and what reaction parameters are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of azetidine derivatives with cyclopentylamine under anhydrous conditions. Key parameters include temperature control (0–5°C during sulfonyl chloride coupling), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side reactions like over-sulfonylation. Catalysts such as triethylamine are often used to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify cyclopentyl and azetidine ring proton environments.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in related sulfonamide derivatives .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : Solubility varies with solvent polarity; it is moderately soluble in DMSO and chloroform but poorly in water. Stability studies (via HPLC or TLC) suggest degradation under prolonged UV exposure or acidic conditions. Storage recommendations: −20°C in inert atmospheres with desiccants .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA software) can model transition states and electron density maps. For example, the sulfonamide group’s electrophilicity can be assessed by analyzing LUMO localization. Experimental validation via kinetic studies (e.g., reaction with amines or thiols) should correlate with computational predictions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in azetidine). Approaches include:

- Variable-temperature NMR to probe conformational exchange.

- 2D-COSY/NOESY to assign coupling interactions.

- Comparative analysis with analogous compounds (e.g., N-cyclohexylazetidine derivatives) to isolate electronic vs. steric effects .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays are suitable for mechanistic studies?

- Methodological Answer : Sulfonamides often inhibit carbonic anhydrases or proteases. Assays include:

- Fluorescence-based thermal shift assays to measure target binding.

- Kinetic enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion).

- Molecular docking (AutoDock Vina) to predict binding poses, followed by mutagenesis to validate key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.